molecular formula C22H21FN2O4S B7716847 N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B7716847
M. Wt: 428.5 g/mol
InChI Key: CKLWWZTZUMMSNE-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, sulfamoyl, and fluorobenzene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 2-ethoxybenzene to form 2-ethoxy-5-nitrobenzene. This intermediate is then reduced to 2-ethoxyaniline.

    Sulfonation: The 2-ethoxyaniline undergoes sulfonation with 3-methylbenzenesulfonyl chloride to yield 2-ethoxy-5-[(3-methylphenyl)sulfamoyl]aniline.

    Amidation: The final step involves the reaction of 2-ethoxy-5-[(3-methylphenyl)sulfamoyl]aniline with 2-fluorobenzoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-chlorobenzamide
  • N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-bromobenzamide
  • N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-iodobenzamide

Uniqueness

N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-3-29-21-12-11-17(30(27,28)25-16-8-6-7-15(2)13-16)14-20(21)24-22(26)18-9-4-5-10-19(18)23/h4-14,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWWZTZUMMSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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